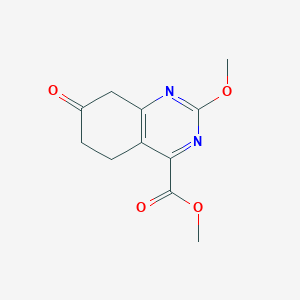
Methyl 2-methoxy-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methoxy-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with various functional groups attached
Preparation Methods
The synthesis of Methyl 2-methoxy-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of anthranilic acid derivatives with appropriate aldehydes, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or hydrochloric acid .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Methyl 2-methoxy-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of quinazoline derivatives with different functional groups .
Scientific Research Applications
Methyl 2-methoxy-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives, which are of interest for their potential biological activities.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research, where quinazoline derivatives have shown promise as anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core allows it to bind to these targets, potentially inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Methyl 2-methoxy-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate can be compared to other quinazoline derivatives, such as:
Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate: Similar in structure but with differences in the position of the oxygen atom, leading to variations in chemical reactivity and biological activity.
Methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-indacene-4-carboxylate: Another related compound with a different core structure, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
methyl 2-methoxy-7-oxo-6,8-dihydro-5H-quinazoline-4-carboxylate |
InChI |
InChI=1S/C11H12N2O4/c1-16-10(15)9-7-4-3-6(14)5-8(7)12-11(13-9)17-2/h3-5H2,1-2H3 |
InChI Key |
WKOIJGPYQMCVSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(CCC(=O)C2)C(=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















